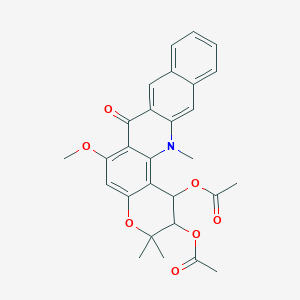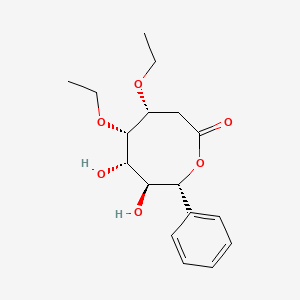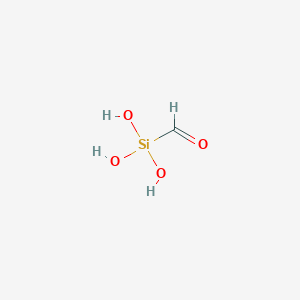
S23906-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of S23906-1 involves the preparation of diesters of benzo[b]acronycine. The synthetic route includes the grafting of two esters at the C1-C2 position of the pyran ring, leading to a family of diesters that are markedly more potent than acronycine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
S23906-1 undergoes several types of chemical reactions, primarily involving alkylation. It reacts with the exocyclic 2-amino group of guanine residues in DNA, forming monofunctional adducts . This alkylation process can lead to the formation of double-strand breaks in DNA, which are critical for its cytotoxic effects . Common reagents used in these reactions include organic solvents and catalysts that facilitate the alkylation process . The major products formed from these reactions are DNA adducts that result in the destabilization of the DNA helix .
Scientific Research Applications
S23906-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study DNA alkylation and the formation of DNA adducts . In biology, it is used to investigate the cellular responses to DNA damage, including the activation of DNA repair pathways and the induction of apoptosis . In medicine, this compound is being evaluated for its potential use in cancer therapy due to its ability to induce double-strand breaks in DNA and trigger cell death in cancer cells . Additionally, it has applications in the study of protein-DNA interactions, particularly the recognition of DNA adducts by nuclear proteins .
Mechanism of Action
The mechanism of action of S23906-1 involves its ability to alkylate guanine nucleobases in the minor groove of the DNA helix . This alkylation leads to the local opening of the DNA double helix, which is associated with its cytotoxic activity . The compound induces double-strand breaks in DNA, which are thought to be the major lethal lesions responsible for its cytotoxic effects . The molecular targets of this compound include the exocyclic 2-amino group of guanine residues in DNA, and the pathways involved include DNA damage signaling and repair pathways . Proteins such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and high-mobility group protein B1 (HMG-B1) are implicated in the recognition of this compound/DNA adducts .
Comparison with Similar Compounds
S23906-1 is unique among DNA alkylating agents due to its ability to locally destabilize the DNA helix after bonding to the exocyclic amino group of guanines . Similar compounds include other benzoacronycine derivatives, such as S28687-1, which also alkylate DNA but may have different cytotoxic profiles . Other DNA alkylating agents, such as trabectedin and its analogue PM01183, also target guanine residues but differ in their molecular structures and mechanisms of action . The uniqueness of this compound lies in its specific ability to induce double-strand breaks and its recognition by specific nuclear proteins .
Properties
IUPAC Name |
(6-acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-14(30)34-26-23-21(36-28(3,4)27(26)35-15(2)31)13-20(33-6)22-24(23)29(5)19-12-17-10-8-7-9-16(17)11-18(19)25(22)32/h7-13,26-27H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYWNFOHKQIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(R)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241416.png)



![(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1241427.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241428.png)
![3-tert-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B1241431.png)
![8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine](/img/structure/B1241432.png)




